molecular formula C9H8N2OS B13285573 2-Phenoxy-1,3-thiazol-5-amine

2-Phenoxy-1,3-thiazol-5-amine

Cat. No.: B13285573
M. Wt: 192.24 g/mol
InChI Key: YLRMGIRCEOPVRQ-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3-thiazol-5-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,3-thiazol-5-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-haloketones with thiourea or thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Phenoxy-1,3-thiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,3-thiazol-5-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness: 2-Phenoxy-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-phenoxy-1,3-thiazol-5-amine

InChI

InChI=1S/C9H8N2OS/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,10H2

InChI Key

YLRMGIRCEOPVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(S2)N

Origin of Product

United States

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